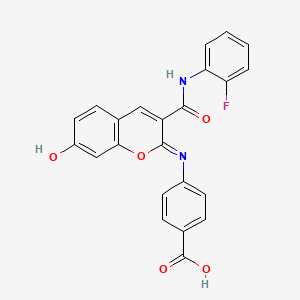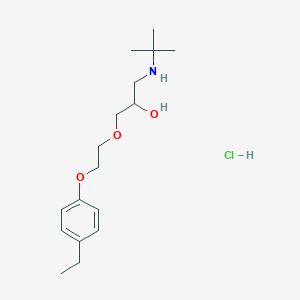
1-(Tert-butylamino)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butylamino)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol hydrochloride, also known as Atenolol, is a synthetic beta-blocker drug that is widely used for the treatment of hypertension, angina pectoris, and other cardiovascular diseases. Atenolol is a racemic mixture of two enantiomers, with the (R)-enantiomer being the active form of the drug. Atenolol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the heart rate and blood pressure.
Mechanism of Action
1-(Tert-butylamino)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol hydrochloride works by selectively blocking the beta-1 adrenergic receptors in the heart and blood vessels, which reduces the heart rate, cardiac output, and blood pressure. By blocking these receptors, 1-(Tert-butylamino)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol hydrochloride also reduces the release of renin from the kidneys, which lowers the levels of angiotensin II and aldosterone in the blood, leading to further reductions in blood pressure.
Biochemical and Physiological Effects
1-(Tert-butylamino)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol hydrochloride has several biochemical and physiological effects on the body, including reducing the heart rate, cardiac output, and blood pressure, as well as decreasing the levels of renin, angiotensin II, and aldosterone in the blood. 1-(Tert-butylamino)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol hydrochloride also reduces the oxygen demand of the heart, which can be beneficial for patients with angina pectoris.
Advantages and Limitations for Lab Experiments
1-(Tert-butylamino)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol hydrochloride has several advantages and limitations for use in laboratory experiments. One advantage is that it is a well-studied drug with a known mechanism of action and well-established pharmacokinetics. 1-(Tert-butylamino)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol hydrochloride is also relatively easy to administer and has a low risk of adverse effects. However, one limitation of using 1-(Tert-butylamino)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol hydrochloride in laboratory experiments is that it is a beta-blocker drug, which can affect the cardiovascular system and other physiological processes, potentially confounding the results of the experiment.
Future Directions
There are several future directions for the research on 1-(Tert-butylamino)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol hydrochloride, including its potential use in the treatment of other medical conditions, such as migraines, anxiety disorders, and alcohol withdrawal syndrome. Further studies are also needed to explore the effects of 1-(Tert-butylamino)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol hydrochloride on other physiological processes, such as the immune system and the central nervous system. Additionally, new synthetic methods for 1-(Tert-butylamino)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol hydrochloride may be developed to improve its pharmacokinetics and reduce the risk of adverse effects.
Synthesis Methods
1-(Tert-butylamino)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol hydrochloride can be synthesized by several methods, including the alkylation of p-ethylphenoxyacetic acid with tert-butylamine, followed by the reduction of the resulting ester with lithium aluminum hydride, and the subsequent protection of the hydroxyl group with 2-(2-methoxyethoxy)ethyl chloride. The protected intermediate is then treated with hydrochloric acid to remove the protecting group and obtain the final product, 1-(Tert-butylamino)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol hydrochloride.
Scientific Research Applications
1-(Tert-butylamino)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol hydrochloride has been extensively studied for its therapeutic effects on cardiovascular diseases, as well as its potential use in other medical conditions. 1-(Tert-butylamino)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol hydrochloride has been shown to be effective in reducing blood pressure and heart rate in patients with hypertension, and in improving exercise tolerance and reducing angina attacks in patients with angina pectoris. 1-(Tert-butylamino)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol hydrochloride has also been studied for its potential use in the treatment of migraines, anxiety disorders, and alcohol withdrawal syndrome.
properties
IUPAC Name |
1-(tert-butylamino)-3-[2-(4-ethylphenoxy)ethoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3.ClH/c1-5-14-6-8-16(9-7-14)21-11-10-20-13-15(19)12-18-17(2,3)4;/h6-9,15,18-19H,5,10-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUDSMAQPNGGRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCC(CNC(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butylamino)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-isopentyl-3,9-dimethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2855824.png)

![5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride](/img/structure/B2855826.png)
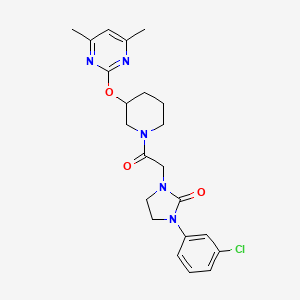
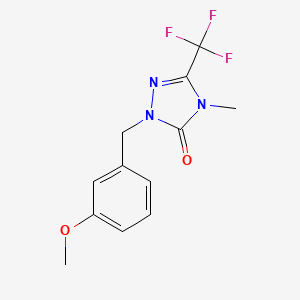
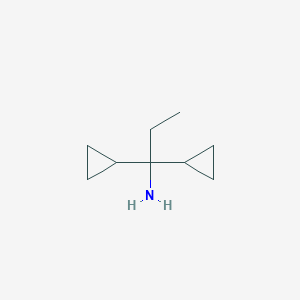

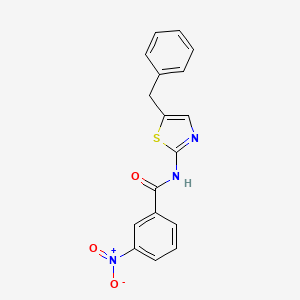
![(1S,6R,8S)-8-Phenyl-3-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2855836.png)
![(1-ethyl-1H-pyrazol-3-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2855837.png)
![Ethyl 2-[[2-[2-(4-formylphenoxy)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2855838.png)
![1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-N~4~-(1-phenylethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2855842.png)

